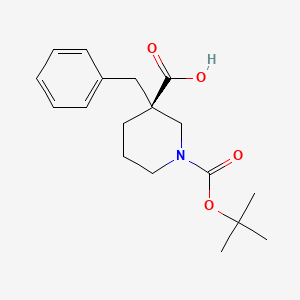

(S)-3-benzyl-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid

Description

(S)-3-Benzyl-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid is a chiral piperidine derivative featuring a benzyl group and a carboxylic acid at the 3-position of the piperidine ring, with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen (position 1). This compound is structurally characterized by a quaternary carbon at position 3, bearing both the benzyl substituent and the carboxylic acid functional group. The Boc group enhances solubility in organic solvents and protects the amine during synthetic transformations, making it a versatile intermediate in medicinal chemistry and peptide synthesis .

Key physicochemical properties include:

Properties

IUPAC Name |

(3S)-3-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-17(2,3)23-16(22)19-11-7-10-18(13-19,15(20)21)12-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,21)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWITFDUIZLEJL-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@](C1)(CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Benzyl-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid typically involves multiple steps, starting with the protection of the amino group using tert-butoxycarbonyl (BOC) group. The BOC group can be introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The benzyl group is usually introduced through a benzyl halide in a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

Oxidation: : The benzyl group can be oxidized to benzaldehyde or benzoic acid using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: : The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: : The BOC group can be removed using strong acids like trifluoroacetic acid, allowing for further functionalization of the piperidine ring.

Common Reagents and Conditions

Oxidation: : Chromium trioxide, potassium permanganate, and dichloromethane as the solvent.

Reduction: : Lithium aluminum hydride in ether.

Substitution: : Trifluoroacetic acid in dichloromethane.

Major Products Formed

Oxidation: : Benzaldehyde, Benzoic acid.

Reduction: : 3-Benzyl-1-(tert-Butoxycarbonyl)piperidine-3-methanol.

Substitution: : Deprotected piperidine derivatives.

Scientific Research Applications

(S)-3-Benzyl-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid: has several applications in scientific research:

Chemistry: : It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.

Biology: : The compound can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.

Medicine: : It has potential as a precursor in the development of new drugs, especially those targeting neurological disorders.

Industry: : It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-3-Benzyl-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of (S)-3-benzyl-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid, highlighting differences in substituents, molecular properties, and applications:

Key Structural and Functional Differences

Substituent Effects: Benzyl vs. Methyl/Phenyl: The benzyl group in the target compound increases steric hindrance and lipophilicity compared to methyl (C₁₂H₂₁NO₄) or phenyl (C₁₇H₂₃NO₄) analogs. This impacts solubility and reactivity in coupling reactions . Carboxylic Acid vs. Ester: The carboxylic acid (COOH) in the target compound enables direct amide bond formation, whereas the ethyl ester (COOEt) in C₁₃H₂₃NO₄ requires hydrolysis for activation .

Stereochemical Considerations: The (S)-configuration at position 3 ensures enantioselectivity in chiral synthesis. For example, the (R)-3-amino analog (C₁₀H₁₇N₂O₄) exhibits distinct biological activity due to reversed stereochemistry .

Hazard Profiles: The 4-phenyl analog (C₁₇H₂₃NO₄) is classified for acute oral toxicity (H302) and skin irritation (H315), whereas safety data for the benzyl-substituted target compound is inferred to require similar precautions .

Research Findings and Data

Physicochemical Comparison

| Property | Target Compound | 3-Methyl Analog | 4-Fluorophenyl Analog |

|---|---|---|---|

| Molecular Weight | 319.36 | 243.30 | 323.36 |

| Boiling Point (°C) | 353.2 | ~300 (estimated) | 360–370 (estimated) |

| LogP (Predicted) | 3.2 | 1.8 | 3.5 |

Biological Activity

(S)-3-benzyl-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, with the CAS number 170838-83-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant studies, data tables, and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 319.40 g/mol

- Purity : ≥97%

- Structure :

The compound is a piperidine derivative that exhibits various biological activities, primarily through interactions with biological targets such as enzymes and receptors. The tert-butoxycarbonyl (Boc) group enhances the stability and solubility of the compound, which is crucial for its pharmacological effects.

1. Antitumor Activity

Research indicates that this compound has demonstrated anti-tumor properties in various cancer models. In particular, studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and affecting cell cycle regulation.

2. Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has been shown to inhibit RAS proteins, which play a critical role in cell signaling pathways that regulate cell growth and survival. The inhibition of RAS can lead to reduced tumor growth and increased sensitivity to other therapeutic agents.

Study 1: In Vitro Analysis

A study conducted on several cancer cell lines revealed that this compound exhibited cytotoxic effects at concentrations ranging from 5 to 20 µM. The IC values varied depending on the cell line, indicating a selective action against RAS-dependent tumors.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 10 | RAS inhibition, apoptosis induction |

| MCF7 (Breast) | 15 | Cell cycle arrest |

| HCT116 (Colon) | 12 | Apoptotic pathway activation |

Study 2: Xenograft Models

In xenograft mouse models, administration of the compound resulted in significant tumor shrinkage compared to control groups. The study highlighted the compound's potential as a therapeutic agent in treating RAS-driven cancers.

Safety and Toxicology

Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.

Q & A

Q. Basic

- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) refines crystal structures to confirm absolute configuration .

- Chiral HPLC : Retention time comparison with known standards.

- Optical rotation : Specific rotation values ([α]ᴅ) must match literature data for the (S)-enantiomer .

How should researchers address low yields in EDCI/HOBt-mediated coupling reactions?

Advanced

Low yields often stem from incomplete activation or side reactions. Mitigation strategies include:

- Optimizing stoichiometry : Use 1.2–1.5 equivalents of EDCI/HOBt relative to the carboxylic acid.

- Solvent selection : Replace 1,4-dioxane with DMF or DCM to improve solubility .

- Temperature control : Conduct reactions at 0–25°C to minimize epimerization .

What safety precautions are essential when handling this compound?

Q. Basic

- Hazards : Skin irritation (H315), eye damage (H319), and respiratory toxicity (H335) .

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and reactions.

- First aid : Flush eyes/skin with water for 15 minutes; seek medical attention if inhaled .

How can researchers validate the absence of racemization during Boc deprotection?

Q. Advanced

- Circular dichroism (CD) spectroscopy : Compare CD spectra of intermediates to confirm retention of (S)-configuration.

- HPLC-MS with chiral columns : Monitor for diastereomeric byproducts .

- Control experiments : Compare reaction kinetics in acidic (HCl/dioxane) vs. neutral conditions to assess racemization risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.